molecular formula C18H17FN2O3 B5618098 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B5618098
M. Wt: 328.3 g/mol
InChI Key: FHPKPYZEBNLHIU-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group and a pyrrolidinone moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Coupling with the pyrrolidinone derivative: The fluorophenoxy intermediate is then coupled with a pyrrolidinone derivative under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final acylation: The resulting intermediate is then acylated with an appropriate acylating agent to form the final product, this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound shares the fluorophenoxy group but differs in the presence of a hydroxy and methoxy group.

    2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: This compound has a similar fluorophenoxy group but includes a pyrimidine moiety instead of a pyrrolidinone.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-15-4-1-2-5-16(15)24-12-17(22)20-13-7-9-14(10-8-13)21-11-3-6-18(21)23/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKPYZEBNLHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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